Perylene-D12

Catalog No.
S795997
CAS No.
1520-96-3
M.F
C20H12
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perylene-D12

CAS Number

1520-96-3

Product Name

Perylene-D12

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene

Molecular Formula

C20H12

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

CSHWQDPOILHKBI-AQZSQYOVSA-N

SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

Synonyms

Perdeuterioperylene; [2H12]Perylene

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Internal Standard in Environmental Analysis

Perylene-D12 is widely used as an internal standard in environmental analysis, particularly for the detection and quantification of PAHs in various environmental samples like soil, sediment, and air. PAHs are ubiquitous environmental contaminants known to be potentially harmful, and accurate measurement of their concentration is crucial for environmental monitoring and risk assessment.

As an internal standard, perylene-D12 possesses several advantages:

  • Similar Chemical Properties: It shares similar chemical and physical properties with other PAHs, including similar behavior during sample preparation and instrumental analysis. This ensures consistent extraction and detection along with the target PAHs, minimizing potential biases.
  • Isotopic Differentiation: The presence of twelve deuterium atoms (²H) in perylene-D12 differentiates it from the naturally occurring, unlabeled perylene in the sample. This allows for the distinct identification and quantification of both the target analyte and the internal standard using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Investigation of Environmental Fate and Transport

Perylene-D12 can be employed as a tracer molecule to study the environmental fate and transport of PAHs. By introducing perylene-D12 into a controlled environment or spiking it into environmental samples, researchers can follow its behavior and gain insights into the various processes governing PAH movements. These processes include:

  • Volatilization: The transfer of PAHs from water or soil to the atmosphere.
  • Sorption: The binding of PAHs to soil or sediment particles.
  • Biodegradation: The breakdown of PAHs by microorganisms.

Perylene-D12 is a deuterated form of perylene, a polycyclic aromatic hydrocarbon characterized by the chemical formula C20D12C_{20}D_{12}. This compound appears as a brown solid and is notable for its unique structural features, including a planar arrangement of carbon atoms that allows for effective π-π stacking interactions. Perylene-D12 is used primarily in scientific research due to its isotopic labeling, which aids in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Perylene, the parent compound, is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). While deuteration might slightly alter some toxicological properties, it is advisable to handle Perylene-D12 with similar caution:

  • Wear gloves and protective clothing to avoid skin contact [].
  • Use in a well-ventilated area to prevent inhalation.
  • Dispose of according to hazardous waste regulations.
And its interactions with other molecules. For instance, it acts as an acceptor for pristine C70, which is significant in the context of organic photovoltaics. Additionally, studies have shown that perylene-D12 can influence the behavior of surrounding lipids in membrane systems, providing insights into membrane dynamics and organization .

Research indicates that perylene and its derivatives may exhibit biological activity, including potential carcinogenic properties. Perylene-D12 itself has been used in studies to investigate cellular membrane dynamics due to its fluorescent properties. It serves as a lipid probe in cell membrane cytochemistry, helping to visualize lipid interactions and membrane structures .

The synthesis of perylene-D12 typically involves the deuteration of perylene through various methods, including:

  • Reduction of Perylene: Using deuterated reagents to introduce deuterium into the perylene structure.
  • Chemical Vapor Deposition: A method that allows for the deposition of thin films of perylene-D12 on substrates, often used in electronic applications.
  • Nuclear Magnetic Resonance Techniques: These can be employed to monitor the incorporation of deuterium during synthesis processes .

Perylene-D12 has several applications across various fields:

  • Fluorescent Probes: Utilized in biological imaging and studies involving cell membranes.
  • Organic Electronics: Acts as a dopant material in organic light-emitting diodes (OLEDs) due to its blue fluorescence.
  • Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling .

Perylene-D12 shares structural similarities with several other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey FeaturesUnique Aspects
PeryleneC20H12C_{20}H_{12}Non-deuterated formCommonly used as a fluorescent probe
NaphthaleneC10H8C_{10}H_{8}Two fused benzene ringsSmaller size; different electronic properties
AnthraceneC14H10C_{14}H_{10}Three fused benzene ringsDifferent fluorescence characteristics
PhenanthreneC14H10C_{14}H_{10}Three fused benzene ringsUnique isomeric forms affecting reactivity
PyreneC16H10C_{16}H_{10}Four fused benzene ringsHigher molecular weight; distinct fluorescence

Perylene-D12's deuterated nature allows for specific applications in analytical chemistry that are not achievable with its non-deuterated counterparts, making it particularly valuable for researchers requiring precise isotopic labeling .

Traditional Catalytic Deuteration Approaches

Traditional catalytic deuteration of perylene to produce perylene-deuterium-twelve relies primarily on heterogeneous metal-catalyzed hydrogen isotope exchange reactions using deuterium gas as the deuterium source [9] [11]. The most established approaches employ platinum group metals supported on carbon carriers, which facilitate the direct exchange of hydrogen atoms with deuterium under controlled temperature and pressure conditions [8] [11].

Palladium on carbon catalysts represent the most widely studied system for perylene deuteration, operating effectively at temperatures between 150-200 degrees Celsius under deuterium gas pressures of 5-20 bar [9] [11]. These reactions typically require 12-24 hours to achieve deuterium incorporation levels of 85-95 percent [11]. The mechanism involves the dissociative adsorption of deuterium gas on the metal surface, followed by reversible oxidative addition of the aromatic carbon-hydrogen bonds [9].

Platinum on carbon systems offer comparable performance at slightly lower temperatures of 140-180 degrees Celsius, though they generally achieve lower deuterium incorporation rates of 80-90 percent [11]. Rhodium on carbon catalysts demonstrate superior deuteration efficiency, reaching 90-98 percent deuterium incorporation, but require more stringent conditions with temperatures of 160-220 degrees Celsius and pressures up to 25 bar [11].

A specialized approach employs dicyclopentadienyltrihydridotantalum(V) as a homogeneous catalyst, which enables deuteration at remarkably low temperatures, even approaching 77 Kelvin [9]. This system operates through a unique mechanism involving reductive elimination and oxidative addition cycles, though it typically achieves lower deuterium incorporation of 70-85 percent [9].

Catalyst SystemDeuterium SourceTemperature (°C)Pressure (bar)Reaction Time (h)Deuterium Incorporation (%)
Palladium on CarbonDeuterium gas150-2005-2012-2485-95
Platinum on CarbonDeuterium gas140-1805-158-1680-90
Rhodium on CarbonDeuterium gas160-22010-2516-3690-98
Dicyclopentadienyltrihydridotantalum(V)Deuterium gas77-1501-52-870-85
Mixed Palladium/Carbon and Rhodium/CarbonHeavy water18020-404875-92

Modern Synthetic Routes

Contemporary synthetic methodologies for perylene-deuterium-twelve have evolved toward more sustainable and selective approaches that address the limitations of traditional catalytic systems [4] [15]. Electrophotocatalytic deuteration represents a significant advancement, utilizing nitrogen,nitrogen-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) as both electrocatalyst and photocatalyst [4]. This transition metal-free approach operates under blue light irradiation at ambient temperature and pressure, using economical heavy water as the deuterium source [4].

The electrophotocatalytic mechanism proceeds through direct single electron transfer, where the perylene-based catalyst generates highly reducing excited states upon photoexcitation [4]. The process achieves exceptional deuteration efficiency of 95-99 percent while maintaining excellent regioselectivity and functional group compatibility [4]. Notably, this method eliminates the need for expensive deuterium gas and harsh reaction conditions typically associated with traditional approaches [4].

Palladium-catalyzed nondirected late-stage deuteration has emerged as another sophisticated methodology, employing dual ligand systems containing novel nitrogen-acylsulfonamide groups [15]. These catalysts demonstrate remarkable activity for reversible carbon-hydrogen activation using heavy water as a convenient deuterium source [15]. The protocol enables deuteration of complex substrates with extraordinary functional group tolerance, achieving deuterium incorporation levels of 85-97 percent [15].

Homogeneous dehalogenative deuteration using palladium(II) acetate with zinc(II) acetate additives provides an alternative route for selective deuterium incorporation [29]. This system operates under mild conditions at temperatures of 25-80 degrees Celsius, achieving complete isotope incorporation of 98-100 percent with deuterium gas [29]. The method demonstrates excellent compatibility with diverse functional groups and enables gram-scale preparation of deuterated intermediates [29].

Flow chemistry deuteration techniques represent a paradigm shift toward continuous processing, offering enhanced efficiency and reduced decomposition compared to traditional batch methods [16]. These systems employ continuous flow reactors with palladium or platinum catalysts, operating at temperatures of 140-180 degrees Celsius using heavy water as the deuterium source [16]. The approach achieves deuteration efficiencies of 90-94 percent while significantly reducing processing time and enabling scalable production [16].

MethodCatalyst/PhotocatalystDeuterium SourceReaction ConditionsDeuteration Efficiency (%)Key Advantages
Electrophotocatalytic DeuterationN,N-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide)Heavy waterBlue light, mild temperature, ambient pressure95-99Transition metal-free, sustainable
Palladium-Catalyzed Nondirected HIEPd catalyst with N-acylsulfonamide ligandsHeavy waterHFIP-d₁ solvent, 100-140°C85-97High functional group tolerance
Homogeneous Dehalogenative DeuterationPd(OAc)₂ with Zn(OAc)₂Deuterium gasMild conditions, 25-80°C98-100Complete isotope incorporation
Flow Chemistry DeuterationPd/C or Pt/C in continuous flowHeavy waterContinuous flow, 140-180°C90-94Reduced process time, scalable

Industrial-Scale Production Techniques

Industrial production of perylene-deuterium-twelve employs specialized high-pressure reactors designed to handle deuterium gas safely while maintaining precise temperature and pressure control [16] . The most common industrial approach utilizes bulk deuteration processes with large quantities of deuterium gas and heterogeneous catalysts in stainless steel pressure vessels . These systems typically operate at elevated temperatures above 140 degrees Celsius under pressures ranging from 20-40 bar .

Continuous flow processing has gained prominence in industrial settings due to its advantages in heat and mass transfer, process control, and scalability [16]. Flow reactors enable real-time monitoring and streamlined processing while offering flexible productivity adjustments [16]. The National Deuteration Facility has implemented Vapourtec flow reactor systems that integrate temperature and pressure control with automated sampling and analysis capabilities [16].

Post-reaction purification protocols are critical for achieving commercial-grade isotopic purity . Industrial purification typically involves silica gel chromatography using hexane:ethyl acetate solvent systems in ratios of 9:1, which yields perylene-deuterium-twelve with 97-99 percent isotopic purity . Residual protonated species and catalyst contaminants are removed through successive recrystallization steps .

Quality assurance in industrial production requires stringent control of reaction parameters and comprehensive analytical verification [20]. Production facilities maintain detailed batch records documenting temperature profiles, pressure histories, and reaction times [20]. Certificate of analysis documentation includes molecular weight verification (264.38 grams per mole), isotopic purity confirmation exceeding 97 percent, and structural verification through nuclear magnetic resonance spectroscopy [20].

Commercial suppliers including Cambridge Isotope Laboratories, CDN Isotopes, and LGC Standards maintain production capacities ranging from 100-1000 grams per month [34]. These facilities operate under Good Manufacturing Practice guidelines with validated analytical methods and traceability protocols [34]. Storage specifications require inert atmosphere conditions at temperatures between -20 to +20 degrees Celsius to maintain product stability [20] [34].

ParameterSpecificationQuality Control Method
Molecular Weight (g/mol)264.38Mass spectrometry
CAS Registry Number1520-96-3Chemical registry verification
Isotopic Purity (% D)95-99High-resolution mass spectrometry
Chemical Purity (%)97-99NMR spectroscopy, chromatography
Melting Point (°C)277-279Differential scanning calorimetry
Enthalpy of Vaporization (kJ/mol)119.5Thermogravimetric analysis
Storage Temperature (°C)-20 to +20Temperature monitoring
Typical Production Scale (g/month)100-1000Production tracking

Quality Control and Isotopic Purity Considerations

Isotopic purity determination represents the most critical quality control parameter for perylene-deuterium-twelve, requiring sophisticated analytical techniques capable of distinguishing hydrogen-deuterium isotopolog species [32]. High-resolution mass spectrometry provides the primary method for isotopic purity assessment, offering detection limits as low as 0.01 percent for isotopic impurities [32]. This technique enables rapid characterization with sample requirements at the nanogram level and analysis times of 5-15 minutes [32].

Electrospray ionization coupled with high-resolution mass spectrometry allows for comprehensive evaluation of isotopic distribution patterns [32]. The method involves systematic assignment and quantification of hydrogen-deuterium isotopolog ions from deuterium-zero to deuterium-twelve species [32]. Commercial perylene-deuterium-twelve typically achieves isotopic purities of 97.7 percent with deuterium-zero impurities below 0.05 percent [20] [32].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and purity assessment [20]. Proton nuclear magnetic resonance analysis confirms the complete deuteration pattern while detecting any residual hydrogen-containing impurities [20]. The method requires 1-10 milligram sample quantities and provides definitive structural verification within 30-60 minutes [20].

Gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry offer additional analytical capabilities for detecting trace impurities and degradation products [21]. These techniques provide ppm-level detection sensitivity with microgram sample requirements, enabling comprehensive impurity profiling [21]. Analysis times range from 15-40 minutes depending on the specific chromatographic conditions employed [21].

Elemental analysis provides quantitative determination of carbon and hydrogen content, confirming the expected molecular composition [20]. For perylene-deuterium-twelve, typical results show carbon content of 90.86 percent and hydrogen content of 4.58 percent, consistent with the deuterated molecular formula [20]. This technique requires 5-10 milligrams of sample and provides results within 2-4 hours [20].

Thermal analysis using differential scanning calorimetry verifies the melting point and thermal stability characteristics [20] [31]. The melting point range of 277-279 degrees Celsius serves as a key identity parameter, while thermogravimetric analysis determines the enthalpy of vaporization at 119.5 kilojoules per mole [31].

Analytical MethodPurposeDetection LimitSample RequirementsAnalysis TimeTypical Results for Perylene-D12
High-Resolution Mass SpectrometryIsotopic purity determination0.01% isotopic impurityNanogram level5-15 minutes97.7% d₁₂, 0.05% d₀
Nuclear Magnetic ResonanceStructural confirmation and purity1% structural impurity1-10 mg30-60 minutesConforms to C₂₀D₁₂ structure
Gas Chromatography-Mass SpectrometryVolatile compound analysis0.1 ppmMicrogram level20-40 minutesComplete deuteration pattern
Liquid Chromatography-MSNon-volatile compound analysis1 ppmMicrogram level15-30 minutesHigh purity profile
Elemental AnalysisCarbon and hydrogen content0.1% elemental deviation5-10 mg2-4 hours%C: 90.86, %H: 4.58
Differential Scanning CalorimetryThermal properties verification0.1°C temperature precision5-15 mg30-90 minutesMelting point: 277-279°C

Challenges in Synthesis and Purification

Incomplete hydrogen-deuterium exchange at sterically hindered positions represents a fundamental challenge in perylene-deuterium-twelve synthesis [23] [24]. The rigid polycyclic aromatic structure of perylene creates significant steric barriers that impede catalyst access to certain hydrogen atoms, resulting in reduced isotopic purity typically ranging from 85-95 percent [23]. Multiple exchange cycles and optimized reaction conditions including elevated temperatures and extended reaction times can partially address this limitation [26].

Side reaction control presents another significant challenge, particularly over-reduction, thermal decomposition, and catalyst poisoning [23] [29]. High-temperature deuteration conditions can promote unwanted reduction of the aromatic system or thermal degradation of the perylene core structure [26]. Catalyst poisoning by halide impurities or other contaminants can severely reduce catalytic activity and deuteration efficiency [29]. Careful temperature control, catalyst selection, and reaction atmosphere management are essential mitigation strategies [29].

Purification complexity arises from the need to separate closely related isotopolog species with minimal mass differences [25]. Traditional separation techniques often prove inadequate for achieving the high isotopic purities required for analytical applications [25]. Advanced chromatographic techniques including high-performance liquid chromatography and preparative gas chromatography are necessary but add significant processing time and cost [25].

Economic considerations significantly impact commercial viability, with expensive deuterium sources and specialized equipment contributing to high production costs ranging from 500-2000 dollars per gram [23] [25]. Deuterium gas costs substantially more than regular hydrogen, while heavy water, though less expensive, often requires more complex reaction conditions [23]. Process optimization through catalyst recycling, deuterium recovery systems, and improved reaction efficiency can help reduce overall costs [25].

Scalability issues emerge when transitioning from laboratory-scale to industrial production [16] [25]. Heat transfer limitations in large-scale reactors can create temperature gradients that affect deuteration uniformity [25]. Pressure management becomes more complex in larger vessels, particularly when handling deuterium gas at elevated pressures [16]. Continuous flow processing and modular reactor designs offer potential solutions by maintaining better process control and enabling incremental capacity increases [16].

Quality assurance requirements increase substantially for commercial production, necessitating comprehensive analytical protocols and batch-to-batch consistency verification [25] [32]. Real-time monitoring systems and standardized protocols help ensure product quality, but add complexity and cost to the manufacturing process [16] [32]. Regulatory compliance for isotopically labeled compounds requires extensive documentation and validation studies [25].

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Isotopic Exchange CompletenessIncomplete H/D exchange at sterically hindered positionsReduced isotopic purity (85-95% typical)Multiple exchange cycles, optimized reaction conditions
Side Reaction ControlOver-reduction, decomposition, catalyst poisoningLower yields (60-90%), impurity formationCareful temperature control, catalyst selection
Purification ComplexitySeparation of isotopologues, removal of residual catalystsExtended processing time, multiple purification stepsAdvanced chromatographic techniques, recrystallization
Cost ConsiderationsExpensive deuterium sources, specialized equipmentHigh production costs ($500-2000/g)Process optimization, catalyst recycling
Scalability IssuesHeat transfer limitations, pressure managementLimited production capacity (kg/month scale)Continuous flow processing, modular reactor design
Quality AssuranceIsotopic purity verification, batch-to-batch consistencyIncreased quality control requirementsReal-time monitoring, standardized protocols

XLogP3

5.8

Wikipedia

(~2~H_12_)Perylene

Dates

Modify: 2023-08-15

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